SK-216

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

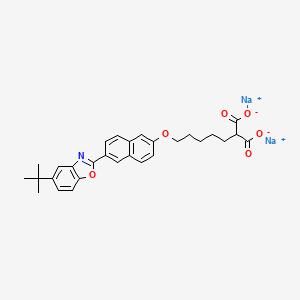

C29H29NNa2O6 |

|---|---|

分子量 |

533.5 g/mol |

IUPAC 名称 |

disodium;2-[5-[6-(5-tert-butyl-1,3-benzoxazol-2-yl)naphthalen-2-yl]oxypentyl]propanedioate |

InChI |

InChI=1S/C29H31NO6.2Na/c1-29(2,3)21-11-13-25-24(17-21)30-26(36-25)20-9-8-19-16-22(12-10-18(19)15-20)35-14-6-4-5-7-23(27(31)32)28(33)34;;/h8-13,15-17,23H,4-7,14H2,1-3H3,(H,31,32)(H,33,34);;/q;2*+1/p-2 |

InChI 键 |

YYTGMMYYLGKWIK-UHFFFAOYSA-L |

规范 SMILES |

CC(C)(C)C1=CC2=C(C=C1)OC(=N2)C3=CC4=C(C=C3)C=C(C=C4)OCCCCCC(C(=O)[O-])C(=O)[O-].[Na+].[Na+] |

产品来源 |

United States |

Foundational & Exploratory

Unraveling the Core Mechanism of SK-216: A Technical Guide to PAI-1 Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

Core Mechanism of Action: Inhibition of PAI-1

Quantitative Data on SK-216 Activity

| Parameter | Value | Cell Line/Model | Reference |

| IC50 | 44 µmol/L | In vitro PAI-1 inhibitory activity | [2] |

| Inhibition of PAI-1 Expression | ~40% at 25 and 50 µM | 143B osteosarcoma cells | [2] |

| Reduction in Cell Invasion | Dose-dependent decrease (0.34 to 0.16 ratio of invaded pores) | 143B osteosarcoma cells | [2] |

| Inhibition of VEGF-induced HUVEC Migration | Statistically significant at 40 and 50 µmol/L | Human Umbilical Vein Endothelial Cells (HUVECs) | [3] |

| Inhibition of VEGF-induced Tube Formation | Statistically significant at 30, 40, and 50 µmol/L | Human Umbilical Vein Endothelial Cells (HUVECs) | [3] |

| Study Type | Animal Model | Treatment | Key Findings | Reference |

| Pulmonary Fibrosis | Bleomycin-induced in mice | Oral administration in drinking water | Reduced active PAI-1 levels in BALF and PAI-1 mRNA in lung tissue. Attenuated pulmonary fibrosis. | [2] |

| Osteosarcoma Lung Metastasis | 143B human osteosarcoma cell xenograft in mice | Intraperitoneal injection (6.6 μ g/200 μL) | Downregulated PAI-1 expression in primary tumors and suppressed lung metastases. | [2] |

| Lung Carcinoma and Melanoma | Lewis lung carcinoma (LLC) and B16 melanoma subcutaneous tumor models in mice | Oral administration (100 or 500 ppm in drinking water) | Reduced tumor size and metastases, decreased angiogenesis. Effect was dependent on host PAI-1, not tumor PAI-1. | [3][4] |

Signaling Pathways Modulated by this compound

The TGF-β Signaling Pathway in Fibrosis and Epithelial-Mesenchymal Transition (EMT)

The uPA/uPAR System and Cell Migration

Experimental Protocols

To facilitate further investigation into the mechanism of this compound, this section provides detailed methodologies for key experiments cited in the literature.

In Vitro PAI-1 Inhibition Assay

Protocol:

-

A chromogenic substrate for the plasminogen activator (e.g., S-2251 for plasmin generated by uPA/tPA) is then added.

-

The reaction is monitored spectrophotometrically by measuring the change in absorbance at 405 nm over time.

Cell Invasion Assay (Boyden Chamber Assay)

Objective: To assess the effect of this compound on the invasive potential of cancer cells.

Protocol:

-

Culture cells (e.g., 143B osteosarcoma cells) to sub-confluency.

-

Coat the upper surface of a Transwell insert (8 µm pore size) with a layer of Matrigel to mimic the basement membrane.

-

Harvest the cells and resuspend them in serum-free medium containing various concentrations of this compound or vehicle control.

-

Add the cell suspension to the upper chamber of the Transwell insert.

-

Fill the lower chamber with a medium containing a chemoattractant, such as fetal bovine serum.

-

Incubate the plate for a specified period (e.g., 24-48 hours) at 37°C in a CO2 incubator.

-

After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.

-

Fix and stain the invading cells on the lower surface of the membrane with a suitable stain (e.g., crystal violet).

-

Count the number of invaded cells in several microscopic fields.

-

Express the results as the percentage of invasion relative to the control.

In Vivo Tumor Metastasis Model

Objective: To evaluate the anti-metastatic effect of this compound in an animal model.

Protocol:

-

Select an appropriate cancer cell line (e.g., luciferase-tagged 143B osteosarcoma cells) and animal model (e.g., athymic nude mice).

-

Inject the cancer cells into a suitable site to establish a primary tumor (e.g., subcutaneously or orthotopically).

-

Monitor the growth of the primary tumor.

-

Once the primary tumors reach a certain size, begin treatment with this compound (e.g., via intraperitoneal injection or oral administration) or vehicle control.

-

At the end of the study period, euthanize the animals and harvest the lungs and other potential metastatic organs.

-

Quantify the metastatic burden by counting the number of visible nodules on the organ surface or by using an in vivo imaging system (IVIS) to detect luciferase-expressing cells.

-

Histological analysis of the harvested organs can be performed to confirm the presence of metastases.

Conclusion

References

- 1. SK 216 | Plasminogen Activator Inhibitor-1 | Tocris Bioscience [tocris.com]

- 2. Inhibition of Plasminogen Activator Inhibitor-1 Attenuates Transforming Growth Factor-β-Dependent Epithelial Mesenchymal Transition and Differentiation of Fibroblasts to Myofibroblasts | PLOS One [journals.plos.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. This compound, an inhibitor of plasminogen activator inhibitor-1, limits tumor progression and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

SK-216: A Novel PAI-1 Inhibitor Targeting Angiogenesis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Core Mechanism of Action

In Vitro Anti-Angiogenic Effects

SK-216 has been demonstrated to inhibit key processes in angiogenesis in vitro, specifically targeting the migration and tube formation of human umbilical vein endothelial cells (HUVECs) induced by vascular endothelial growth factor (VEGF).[1]

Quantitative Data on In Vitro Angiogenesis Inhibition

| Assay | Cell Type | Treatment | Concentration | Result | Reference |

| Cell Migration Assay | HUVEC | This compound | Not Specified | Inhibition of VEGF-induced migration | [1] |

| Tube Formation Assay | HUVEC | This compound | Not Specified | Inhibition of VEGF-induced tube formation | [1] |

In Vivo Anti-Tumor and Anti-Angiogenic Efficacy

Quantitative Data on In Vivo Efficacy

| Animal Model | Tumor Cell Line | Treatment | Outcome | Reference |

| Wild-type mice | Lewis Lung Carcinoma (LLC) | Oral this compound | Reduced tumor size and metastases | [1] |

| Wild-type mice | B16 Melanoma | Oral this compound | Reduced tumor size and metastases | [1] |

| PAI-1-deficient mice | LLC | - | Tumor progression controlled by host PAI-1 | [1] |

Signaling Pathways

Caption: Proposed mechanism of this compound in inhibiting angiogenesis.

Experimental Protocols

HUVEC Migration Assay

A detailed protocol for a standard Boyden chamber migration assay is provided below.

Caption: Workflow for HUVEC migration assay.

Methodology:

-

Coating of Transwell Inserts: 8 µm pore size transwell inserts are coated with an appropriate extracellular matrix protein, such as fibronectin, to promote cell attachment.

-

Cell Preparation: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured to sub-confluency and then serum-starved for a period of 4-6 hours to minimize baseline migration.

-

Assay Setup: Starved HUVECs are seeded into the upper chamber of the transwell insert. The lower chamber is filled with serum-free medium containing a chemoattractant, such as Vascular Endothelial Growth Factor (VEGF), along with different concentrations of this compound or a vehicle control.

-

Incubation: The plate is incubated for 4-6 hours to allow for cell migration through the porous membrane.

-

Quantification: After incubation, non-migrated cells on the upper surface of the membrane are removed. The migrated cells on the lower surface are fixed and stained with a suitable dye (e.g., crystal violet). The number of migrated cells is then quantified by counting under a microscope.

HUVEC Tube Formation Assay

The tube formation assay is a critical in vitro method to assess the ability of endothelial cells to form capillary-like structures.

Caption: Workflow for HUVEC tube formation assay.

Methodology:

-

Plate Coating: Wells of a multi-well plate are coated with a basement membrane extract, such as Matrigel, which provides the necessary substrate for endothelial cell differentiation.

-

Cell Seeding: HUVECs are harvested and seeded onto the Matrigel-coated wells.

-

Treatment: The cells are then treated with VEGF to induce tube formation, in the presence of varying concentrations of this compound or a vehicle control.

-

Incubation: The plate is incubated for 6-18 hours, during which the endothelial cells align and form hollow, tube-like structures.

-

Analysis: The formation of these capillary-like structures is observed and quantified using a microscope. Parameters such as total tube length, number of junctions, and number of branches are measured using image analysis software.

Conclusion

References

Investigating the discovery and development of SK-216

Absence of Publicly Available Data on "SK-216"

Following a comprehensive search of publicly accessible scientific databases, patent repositories, and clinical trial registries, no information was found pertaining to a compound or drug designated as "this compound". This suggests that "this compound" may be an internal, preclinical designation not yet disclosed in public literature, a discontinued project, or a misidentified compound.

Consequently, it is not possible to provide an in-depth technical guide, summarize quantitative data, detail experimental protocols, or create the requested visualizations for a compound for which no public data exists. The core requirements of the request, including data presentation, experimental protocols, and mandatory visualizations, are contingent upon the availability of foundational information regarding the discovery and development of this compound.

Researchers, scientists, and drug development professionals seeking information on a specific compound are advised to verify the public designation or search for information under alternative identifiers, such as a chemical name or patent number. Without such information, a thorough investigation into its discovery and development cannot be conducted.

SK-216: A Potential Therapeutic Agent Targeting Plasminogen Activator Inhibitor-1

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Introduction

Mechanism of Action

The following diagram illustrates the proposed signaling pathway affected by SK-216.

Quantitative Data

The anti-tumor and anti-angiogenic efficacy of this compound has been evaluated in several preclinical studies. The following tables summarize the key quantitative findings.

Table 1: In Vitro Activity of this compound

| Assay | Cell Line | Treatment | Concentration | Result | Reference |

| PAI-1 Inhibition | - | This compound | 44 µM | IC50 | [5][8] |

| VEGF-induced Migration | HUVEC | This compound | 10 µM | Significant inhibition | [4] |

| VEGF-induced Tube Formation | HUVEC | This compound | 10 µM | Significant inhibition | [4] |

Table 2: In Vivo Anti-Tumor Efficacy of this compound in Subcutaneous Tumor Models

| Tumor Model | Treatment | Dose & Route | Tumor Volume Reduction vs. Control | Angiogenesis Reduction (CD31 staining) | Reference |

| Lewis Lung Carcinoma (LLC) | This compound | 100 mg/kg/day (oral) | Significant reduction | Significant reduction | [4][5] |

| B16 Melanoma | This compound | 100 mg/kg/day (oral) | Significant reduction | Significant reduction | [4][5] |

Table 3: In Vivo Anti-Metastatic Efficacy of this compound in Experimental Metastasis Model

| Tumor Model | Treatment | Dose & Route | Reduction in Lung Metastases vs. Control | Reference |

| B16 Melanoma (tail vein injection) | This compound | 100 mg/kg/day (oral) | Significant reduction in number of nodules | [4][5] |

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro Assays

This assay assesses the effect of this compound on the migration of Human Umbilical Vein Endothelial Cells (HUVECs) induced by Vascular Endothelial Growth Factor (VEGF).

-

Cell Culture: HUVECs are cultured in endothelial cell growth medium.

-

Wound Healing Assay:

-

HUVECs are grown to confluence in 6-well plates.

-

A scratch is made in the cell monolayer using a sterile pipette tip.

-

The cells are then incubated with VEGF (e.g., 20 ng/mL) in the presence or absence of this compound (e.g., 10 µM).

-

The closure of the scratch is monitored and photographed at 0 and 24 hours.

-

The percentage of wound closure is quantified using image analysis software.

-

This assay evaluates the effect of this compound on the ability of HUVECs to form capillary-like structures (tubes) on a basement membrane matrix.[9][10][11]

-

Preparation of Matrigel: A basement membrane matrix (e.g., Matrigel) is thawed on ice and used to coat the wells of a 96-well plate. The plate is then incubated at 37°C for 30 minutes to allow the gel to solidify.

-

Cell Seeding: HUVECs are seeded onto the Matrigel-coated wells.

-

Treatment: The cells are treated with VEGF (e.g., 20 ng/mL) in the presence or absence of this compound (e.g., 10 µM).

-

Incubation: The plate is incubated at 37°C for 6-12 hours.

-

Visualization and Quantification: Tube formation is observed under a microscope and photographed. The extent of tube formation is quantified by measuring parameters such as the number of branch points and total tube length using image analysis software.

In Vivo Assays

This model is used to assess the effect of this compound on primary tumor growth.[6][12][13]

-

Cell Preparation: Lewis Lung Carcinoma (LLC) or B16 melanoma cells are harvested and resuspended in a suitable medium (e.g., PBS or Matrigel).

-

Animal Model: C57BL/6 mice (6-8 weeks old) are used.

-

Tumor Cell Injection: A suspension of tumor cells (e.g., 1 x 10^6 cells in 100 µL) is injected subcutaneously into the flank of each mouse.

-

Treatment: Once the tumors are palpable, the mice are randomized into treatment and control groups. This compound is administered orally (e.g., 100 mg/kg/day). The control group receives the vehicle.

-

Tumor Growth Monitoring: Tumor size is measured regularly (e.g., every 2-3 days) using calipers. Tumor volume is calculated using the formula: (length x width^2) / 2.

-

Endpoint: The experiment is terminated when tumors in the control group reach a predetermined size. Tumors are then excised, weighed, and processed for further analysis (e.g., immunohistochemistry).

This model is used to evaluate the effect of this compound on the metastatic colonization of tumor cells in the lungs.[4][14][15]

-

Cell Preparation: B16 melanoma cells are prepared as described above.

-

Animal Model: C57BL/6 mice are used.

-

Tumor Cell Injection: A suspension of B16 melanoma cells (e.g., 5 x 10^5 cells in 100 µL of PBS) is injected into the lateral tail vein of each mouse.

-

Treatment: Oral administration of this compound or vehicle is initiated on the same day as tumor cell injection and continued for the duration of the study.

-

Endpoint: After a predetermined period (e.g., 2-3 weeks), the mice are euthanized, and their lungs are harvested.

-

Metastasis Quantification: The number of metastatic nodules on the surface of the lungs is counted under a dissecting microscope. The lungs can also be fixed and sectioned for histological analysis.

Immunohistochemistry for CD31

This technique is used to visualize and quantify microvessel density in tumor tissues as a measure of angiogenesis.[1][16][17]

-

Tissue Preparation: Excised tumors are fixed in formalin and embedded in paraffin. 5 µm sections are cut and mounted on slides.

-

Deparaffinization and Rehydration: The slides are deparaffinized in xylene and rehydrated through a series of graded ethanol solutions.

-

Antigen Retrieval: Heat-induced epitope retrieval is performed by incubating the slides in a retrieval solution (e.g., citrate buffer, pH 6.0) at 95-100°C for 20-30 minutes.

-

Blocking: Endogenous peroxidase activity is blocked with a hydrogen peroxide solution. Non-specific antibody binding is blocked by incubating the slides in a blocking buffer (e.g., normal goat serum).

-

Primary Antibody Incubation: The slides are incubated with a primary antibody against CD31 (PECAM-1) overnight at 4°C.

-

Secondary Antibody and Detection: The slides are incubated with a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate. The signal is developed using a chromogen such as diaminobenzidine (DAB), which produces a brown precipitate.

-

Counterstaining and Mounting: The sections are counterstained with hematoxylin, dehydrated, and mounted with a coverslip.

-

Analysis: Microvessel density is quantified by counting the number of CD31-positive vessels in several high-power fields under a microscope.

Conclusion

References

- 1. cancer.wisc.edu [cancer.wisc.edu]

- 2. aacrjournals.org [aacrjournals.org]

- 3. [PDF] Screening for metastasis-related genes in mouse melanoma cells through sequential tail vein injection | Semantic Scholar [semanticscholar.org]

- 4. Injection of Syngeneic Murine Melanoma Cells to Determine Their Metastatic Potential in the Lungs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jcp.bmj.com [jcp.bmj.com]

- 6. In vivo growth of subclones derived from Lewis lung carcinoma is determined by the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Role of the Plasminogen Activator Inhibitor 1 ( PAI1 ) in Ovarian Cancer: Mechanisms and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. biorxiv.org [biorxiv.org]

- 10. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]

- 11. The Plasminogen Activator Inhibitor-1 Paradox in Cancer: A Mechanistic Understanding - PMC [pmc.ncbi.nlm.nih.gov]

- 12. LLC cells tumor xenograft model [protocols.io]

- 13. The cell-line-derived subcutaneous tumor model in preclinical cancer research | Springer Nature Experiments [experiments.springernature.com]

- 14. B16 as a Mouse Model for Human Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Immunohistochemistry in the evaluation of neovascularization in tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 16. urmc.rochester.edu [urmc.rochester.edu]

- 17. genomeme.ca [genomeme.ca]

Unveiling the Molecular Landscape: A Technical Examination of SK-216's Biological Interactions Beyond PAI-1

For Immediate Release

Executive Summary

Core Biological Target: Plasminogen Activator Inhibitor-1 (PAI-1)

Downstream Effects of PAI-1 Inhibition by SK-216

The signaling pathway illustrating the established mechanism of this compound is depicted below.

Exploration of Biological Targets Beyond PAI-1

Insights from Analogous PAI-1 Inhibitors

The high selectivity of these analogous compounds suggests that this compound is also likely to have a favorable selectivity profile with minimal off-target interactions. However, without direct experimental evidence from broad-panel screening, this remains an inference.

The logical workflow for assessing the specificity of a small molecule inhibitor like this compound is outlined in the diagram below.

Caption: A typical experimental workflow for determining inhibitor specificity.

Quantitative Data Summary

| Parameter | Value | Context | Reference |

| This compound | |||

| Effect on Tumor Growth | Reduction in subcutaneous tumor size | In vivo mouse models (Lewis lung carcinoma and B16 melanoma) | [1][2] |

| Effect on Metastasis | Reduction in the extent of metastases | In vivo mouse models (Lewis lung carcinoma and B16 melanoma) | [1][2] |

| Effect on Angiogenesis | Reduction in tumor angiogenesis | In vivo mouse models | [1][2] |

| Effect on Cell Invasion | Suppression of invasion activity | In vitro human osteosarcoma cells | |

| TM5275 | |||

| Selectivity | No interference with other serpin/serine protease systems | Up to 100 μM |

Experimental Protocols

Detailed experimental protocols for the key experiments cited are not fully available in the public domain. However, based on standard methodologies, the following outlines the likely approaches used.

In Vitro Endothelial Cell Tube Formation Assay

-

Objective: To assess the effect of this compound on the ability of endothelial cells to form capillary-like structures.

-

Methodology:

-

Coat a 96-well plate with Matrigel® and allow it to solidify.

-

Seed Human Umbilical Vein Endothelial Cells (HUVECs) onto the Matrigel-coated wells.

-

Treat the cells with varying concentrations of this compound or a vehicle control.

-

Incubate the plate for a specified period (e.g., 6-18 hours) to allow for tube formation.

-

Visualize and capture images of the tube-like structures using a microscope.

-

Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.

-

In Vivo Tumor Xenograft Model

-

Objective: To evaluate the effect of this compound on tumor growth and metastasis in a living organism.

-

Methodology:

-

Subcutaneously or intravenously inject cancer cells (e.g., Lewis lung carcinoma or B16 melanoma) into immunodeficient mice.

-

Once tumors are established, randomize the mice into treatment and control groups.

-

Administer this compound (e.g., orally) or a vehicle control to the respective groups at a predetermined dose and schedule.

-

Monitor tumor growth by measuring tumor volume with calipers at regular intervals.

-

At the end of the study, sacrifice the mice and excise the tumors and relevant organs (e.g., lungs) for further analysis.

-

Assess metastasis by counting the number of metastatic nodules in the lungs or other organs.

-

Tumor tissue can be further analyzed for markers of angiogenesis and apoptosis via immunohistochemistry.

-

Conclusion and Future Directions

References

Understanding the Structure-Activity Relationship of SK-216: A Technical Guide

Core Mechanism of Action

Signaling Pathway of SK-216 in Angiogenesis Inhibition

Caption: Proposed signaling pathway of this compound in inhibiting angiogenesis.

Structure-Activity Relationship Data

| Modification Position | Type of Modification | Expected Impact on PAI-1 Inhibition | Rationale |

| Benzoxazole Core | Substitution on the aromatic ring | Variable | Electron-withdrawing or donating groups can alter the electronic properties and binding interactions with the PAI-1 active site. |

| Dicarboxylic Acid Moiety | Chain length alteration | Potentially decreased activity | The dicarboxylic acid is likely a key pharmacophore for binding to a specific region of the PAI-1 protein, and altering its length could disrupt this interaction. |

| Dicarboxylic Acid Moiety | Esterification (Prodrug approach) | Increased oral bioavailability | Masking the polar carboxylic acid groups can improve membrane permeability and absorption, with subsequent in vivo hydrolysis to the active form.[4] |

| Linker between Core and Acid | Conformational rigidity | Potentially increased activity | Introducing conformational constraints could lock the molecule in a bioactive conformation, improving binding affinity. |

Experimental Protocols

The following are detailed methodologies for key experiments that would be cited in a study on this compound. These are based on standard protocols in the field and information from the abstract of the primary study on this compound.[1]

In Vitro Endothelial Cell Migration Assay (Wound Healing Assay)

-

Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured to confluence in a 24-well plate.

-

Wound Creation: A sterile pipette tip is used to create a linear "scratch" or "wound" in the cell monolayer.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control.

-

Incubation and Imaging: The plate is incubated, and images of the wound are captured at 0 hours and at subsequent time points (e.g., 12, 24 hours).

-

Data Analysis: The width of the wound is measured at different points, and the rate of cell migration is calculated as the percentage of wound closure over time.

In Vitro Tube Formation Assay

-

Matrix Preparation: A basement membrane matrix (e.g., Matrigel) is thawed and coated onto the wells of a 96-well plate.

-

Cell Seeding: HUVECs are seeded onto the matrix-coated wells in the presence of various concentrations of this compound or a vehicle control.

-

Incubation: The plate is incubated for a period that allows for the formation of capillary-like structures (tubes), typically 6-18 hours.

-

Imaging and Analysis: The formation of tubes is observed and quantified by microscopy. The total tube length, number of junctions, and number of loops are measured using image analysis software.

In Vivo Tumor Xenograft Model

-

Treatment Administration: Once tumors are established, mice are orally administered this compound or a vehicle control daily.

-

Tumor Measurement: For subcutaneous models, tumor volume is measured regularly using calipers.

-

Metastasis Assessment: For intravenous models, the extent of lung or other organ metastases is assessed at the end of the study.

-

Angiogenesis Assessment: Tumors are excised, and the extent of angiogenesis is quantified by immunohistochemical staining for endothelial cell markers (e.g., CD31).

Experimental Workflow

The logical flow of experiments to characterize the structure-activity relationship and mechanism of action of a compound like this compound is depicted in the following diagram.

Caption: Logical workflow for the evaluation of this compound.

References

- 1. This compound, an inhibitor of plasminogen activator inhibitor-1, limits tumor progression and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure–activity relationship - Wikipedia [en.wikipedia.org]

- 3. collaborativedrug.com [collaborativedrug.com]

- 4. Structure-activity relationships (SAR) and structure-kinetic relationships (SKR) of pyrrolopiperidinone acetic acids as CRTh2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

SK-216: A Technical Guide to its Impact on the Tumor Microenvironment

For Researchers, Scientists, and Drug Development Professionals

Abstract

Core Mechanism of Action: PAI-1 Inhibition

Signaling Pathway

Caption: Proposed signaling pathway of this compound in the tumor microenvironment.

In Vivo Efficacy of this compound

Subcutaneous Tumor Growth Inhibition

Table 1: Effect of this compound on Subcutaneous Tumor Volume

| Cell Line | Treatment Group | Day 21 Mean Tumor Volume (mm³) (± SEM) | % Inhibition |

|---|---|---|---|

| LLC | Control (distilled water) | 1800 (± 200) | - |

| LLC | This compound (100 mg/kg/day) | 800 (± 150) | 55.6% |

| B16 | Control (distilled water) | 1600 (± 180) | - |

| B16 | This compound (100 mg/kg/day) | 700 (± 120) | 56.3% |

(Data estimated from graphical representations in Masuda et al., 2013)

Inhibition of Metastasis

In a tail vein metastasis model, systemic administration of this compound significantly reduced the number of metastatic lung nodules.[1]

Table 2: Effect of this compound on Lung Metastasis

| Cell Line | Treatment Group | Mean Number of Lung Nodules (± SEM) | % Inhibition |

|---|---|---|---|

| LLC | Control (distilled water) | 120 (± 15) | - |

| LLC | This compound (100 mg/kg/day) | 40 (± 8) | 66.7% |

| B16 | Control (distilled water) | 80 (± 10) | - |

| B16 | This compound (100 mg/kg/day) | 30 (± 5) | 62.5% |

(Data estimated from graphical representations in Masuda et al., 2013)

Anti-Angiogenic Effects

This compound treatment led to a significant reduction in tumor angiogenesis, as measured by microvessel density.[1]

Table 3: Effect of this compound on Tumor Microvessel Density

| Cell Line | Treatment Group | Mean Microvessel Density (vessels/mm²) (± SEM) | % Reduction |

|---|---|---|---|

| LLC | Control (distilled water) | 35 (± 4) | - |

| LLC | This compound (100 mg/kg/day) | 15 (± 3) | 57.1% |

| B16 | Control (distilled water) | 40 (± 5) | - |

| B16 | This compound (100 mg/kg/day) | 18 (± 4) | 55.0% |

(Data estimated from graphical representations in Masuda et al., 2013)

In Vitro Effects on Endothelial Cells

This compound was shown to directly inhibit key processes in angiogenesis using human umbilical vein endothelial cells (HUVECs).[1]

Inhibition of VEGF-Induced Cell Migration

This compound inhibited the migration of HUVECs induced by VEGF in a dose-dependent manner.

Table 4: Effect of this compound on HUVEC Migration

| This compound Concentration (µM) | Mean Migrated Cells per Field (± SEM) | % Inhibition (relative to VEGF alone) |

|---|---|---|

| 0 (Control) | 10 (± 2) | - |

| 0 (VEGF only) | 80 (± 10) | 0% |

| 1 | 60 (± 8) | 25.0% |

| 10 | 35 (± 5) | 56.3% |

| 100 | 20 (± 4) | 75.0% |

(Data estimated from graphical representations in Masuda et al., 2013)

Inhibition of Tube Formation

This compound also dose-dependently inhibited VEGF-induced tube formation by HUVECs on Matrigel.

Table 5: Effect of this compound on HUVEC Tube Formation

| This compound Concentration (µM) | Mean Tube Length (arbitrary units) (± SEM) | % Inhibition (relative to VEGF alone) |

|---|---|---|

| 0 (Control) | 5 (± 1) | - |

| 0 (VEGF only) | 45 (± 5) | 0% |

| 1 | 30 (± 4) | 33.3% |

| 10 | 15 (± 3) | 66.7% |

| 100 | 8 (± 2) | 82.2% |

(Data estimated from graphical representations in Masuda et al., 2013)

Experimental Protocols

The following protocols are based on the methodologies described by Masuda et al., 2013.[1]

In Vivo Subcutaneous Tumor Model

-

Cell Culture: Lewis lung carcinoma (LLC) and B16 melanoma cells are cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Animal Model: 6-week-old male C57BL/6 mice are used.

-

Tumor Cell Implantation: A total of 1 x 10^6 LLC or B16 cells in 100 µL of phosphate-buffered saline (PBS) are injected subcutaneously into the right flank of each mouse.

-

Treatment: When tumors reach a palpable size (approximately 50 mm³), mice are randomized into control and treatment groups (n=8-10 per group). This compound is administered orally via gavage at a dose of 100 mg/kg/day. The control group receives distilled water.

-

Tumor Measurement: Tumor volume is measured every 3-4 days using calipers and calculated using the formula: (length x width²) / 2.

-

Endpoint: Mice are euthanized after 21 days of treatment, and tumors are excised for weighing and further analysis (e.g., immunohistochemistry for microvessel density).

In Vivo Tail Vein Metastasis Model

-

Cell Preparation: LLC or B16 cells are harvested, washed, and resuspended in PBS.

-

Animal Model: 6-week-old male C57BL/6 mice are used.

-

Tumor Cell Injection: A total of 5 x 10^5 cells in 200 µL of PBS are injected into the lateral tail vein of each mouse.

-

Treatment: Oral administration of this compound (100 mg/kg/day) or distilled water (control) is initiated on the same day as tumor cell injection.

-

Endpoint: After 21 days, mice are euthanized, and the lungs are harvested and fixed in Bouin's solution. The number of metastatic nodules on the lung surface is counted under a dissecting microscope.

HUVEC Migration Assay

-

Cell Culture: HUVECs are maintained in endothelial cell growth medium.

-

Assay Setup: A Boyden chamber assay is used with a porous membrane (8 µm pore size). The lower chamber is filled with medium containing 10 ng/mL VEGF and varying concentrations of this compound (1-100 µM).

-

Cell Seeding: HUVECs (5 x 10^4 cells) in serum-free medium are seeded into the upper chamber.

-

Incubation: The chamber is incubated for 6 hours at 37°C.

-

Analysis: Non-migrated cells on the upper surface of the membrane are removed. Migrated cells on the lower surface are fixed, stained with crystal violet, and counted in several high-power fields under a microscope.

HUVEC Tube Formation Assay

-

Plate Coating: 96-well plates are coated with Matrigel and allowed to polymerize at 37°C for 30 minutes.

-

Cell Seeding: HUVECs (2 x 10^4 cells) are seeded onto the Matrigel-coated wells in medium containing 10 ng/mL VEGF and varying concentrations of this compound (1-100 µM).

-

Incubation: Plates are incubated for 18 hours at 37°C.

-

Analysis: The formation of capillary-like structures (tubes) is observed and photographed under a phase-contrast microscope. The total tube length is quantified using image analysis software.

Experimental Workflow Diagram

Caption: Overview of the experimental workflow for evaluating this compound.

Conclusion

References

An In-depth Technical Guide to Preliminary Studies on SK-216 in Fibrosis Models

Mechanism of Action

Signaling Pathway

The following diagram illustrates the proposed signaling pathway through which SK-216 exerts its anti-fibrotic effects.

Experimental Data

The following tables summarize the quantitative data from a key study investigating the effects of this compound on human lung fibroblast (MRC-5) cells stimulated with TGF-β1.

Table 1: Effect of this compound on MRC-5 Cell Proliferation

| Treatment | Concentration | Effect on Cell Proliferation |

| This compound | 50 µM | No significant effect |

| This compound | 150 µM | Suppressed cell proliferation |

Table 2: Effect of this compound on TGF-β1-induced Gene Expression in MRC-5 Cells

| Gene | Treatment | Fold Change vs. Control |

| α-SMA | TGF-β1 | Increased |

| α-SMA | TGF-β1 + this compound | Significantly reversed the increase |

| Fibronectin | TGF-β1 | Increased |

| Fibronectin | TGF-β1 + this compound | Significantly reversed the increase |

| COL1A1 | TGF-β1 | Increased |

| COL1A1 | TGF-β1 + this compound | Significantly reversed the increase |

Table 3: Effect of this compound on TGF-β1-induced Protein Expression in MRC-5 Cells

| Protein | Treatment | Effect |

| α-SMA | TGF-β1 | Increased expression |

| α-SMA | TGF-β1 + this compound | Significantly reduced expression |

| Fibronectin | TGF-β1 | Increased expression |

| Fibronectin | TGF-β1 + this compound | Significantly reduced expression |

| Type I Collagen | TGF-β1 | Increased expression |

| Type I Collagen | TGF-β1 + this compound | Significantly reduced expression |

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in this guide.[1]

Cell Culture and Treatment

-

Cell Line: Human lung fibroblast cell line (MRC-5).

-

Culture Conditions: Cells were maintained in a suitable growth medium.

-

Pre-incubation: Prior to treatment, MRC-5 cells were pre-incubated in a serum-free medium for 24 hours.

-

Treatment Protocol: Cells were pretreated with or without this compound (50 µM and 150 µM) for 1 hour, followed by stimulation with TGF-β1 (5 ng/ml).

Experimental Workflow

References

Host PAI-1 as a Therapeutic Target for SK-216: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Plasminogen Activator Inhibitor-1 (PAI-1)

SK-216: A Specific Inhibitor of PAI-1

Quantitative Data: In Vitro Efficacy of this compound

| Compound | Target | Assay Type | IC50 | Reference |

| This compound | PAI-1 | Chromogenic PAI-1 Activity Assay | 44 µM | [8] |

The Critical Role of Host PAI-1 in Disease Progression

In Vivo Evidence for Targeting Host PAI-1 with this compound

| Animal Model | Cancer Cell Line | Treatment | Effect on Primary Tumor | Effect on Metastasis | Reference |

| Wild-type mice | Lewis Lung Carcinoma (LLC) | This compound (oral) | Reduced size | Reduced extent | [6] |

| Wild-type mice | B16 Melanoma (PAI-1 non-secreting) | This compound (oral) | Reduced size | Reduced extent | [6] |

| Athymic nude mice | Human Osteosarcoma (143B) | This compound (intraperitoneal) | No influence on proliferation | Suppression of lung metastases | [10] |

Role of Host PAI-1 in Pulmonary Fibrosis

Oral administration of this compound has been shown to limit the development of bleomycin-induced pulmonary fibrosis in mice.[6]

| Animal Model | Condition | Treatment | Key Findings | Reference |

| Mice | Bleomycin-induced pulmonary fibrosis | This compound (oral) | Reduced active PAI-1 levels in BALF, Reduced PAI-1 mRNA in lung tissue, Reduced α-SMA expression | [6] |

Signaling Pathways Involving PAI-1

PAI-1 and LRP1 Signaling

TGF-β and PAI-1 Signaling in Fibrosis

Experimental Protocols

Chromogenic PAI-1 Activity Assay

Protocol:

-

Plasmin Generation: Add a mixture of plasminogen and the chromogenic substrate to each well. The residual, uninhibited tPA will convert plasminogen to plasmin.

-

Signal Detection: Plasmin will cleave the chromogenic substrate, releasing a colored product (e.g., p-nitroaniline). Measure the absorbance at 405 nm kinetically using a microplate reader.

HUVEC Tube Formation Assay (In Vitro Angiogenesis)

This assay assesses the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis, and the inhibitory effect of compounds like this compound.

Protocol:

-

Plate Coating: Thaw Matrigel on ice and coat the wells of a 96-well plate.

-

Gel Formation: Incubate the plate at 37°C for at least 30 minutes to allow the Matrigel to solidify.

-

Cell Preparation: Culture Human Umbilical Vein Endothelial Cells (HUVECs) to sub-confluency. Harvest the cells and resuspend them in basal medium containing a pro-angiogenic stimulus (e.g., VEGF) and varying concentrations of this compound.

-

Cell Seeding: Seed the HUVEC suspension onto the prepared Matrigel-coated wells.

-

Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.

-

Imaging and Quantification: Visualize the formation of capillary-like structures (tubes) using an inverted microscope. Capture images and quantify angiogenesis by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.

Cell Migration Assay (Wound Healing or Transwell Assay)

These assays measure the ability of cells to move, a fundamental process in cancer metastasis and wound healing, and the effect of inhibitors like this compound.

Wound Healing Assay Protocol:

-

Cell Culture: Grow cells to a confluent monolayer in a multi-well plate.

-

Wound Creation: Create a "scratch" in the monolayer using a sterile pipette tip.

-

Treatment: Replace the medium with fresh medium containing a chemoattractant (if necessary) and different concentrations of this compound.

-

Imaging: Capture images of the wound at time zero and at subsequent time points (e.g., every 6-12 hours).

-

Analysis: Measure the width of the wound at different time points to determine the rate of cell migration and wound closure.

Transwell Assay Protocol:

-

Assay Setup: Place Transwell inserts with a porous membrane into the wells of a 24-well plate.

-

Chemoattractant: Add medium containing a chemoattractant (e.g., serum or a specific growth factor) to the lower chamber.

-

Cell Seeding: Seed a suspension of cells in serum-free medium, with or without this compound, into the upper chamber of the Transwell insert.

-

Incubation: Incubate the plate for a period sufficient to allow cell migration through the pores of the membrane.

-

Quantification: Remove the non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface of the membrane. Count the number of stained cells in several microscopic fields to quantify cell migration.

Conclusion

References

- 1. Modeling Molecular Pathogenesis of Idiopathic Pulmonary Fibrosis-Associated Lung Cancer in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Growth‐rate model predicts in vivo tumor response from in vitro data - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In Silico Modeling Demonstrates that User Variability During Tumor Measurement Can Affect In Vivo Therapeutic Efficacy Outcomes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quantification of Lung Fibrosis in IPF-Like Mouse Model and Pharmacological Response to Treatment by Micro-Computed Tomography - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quantitative Assessment of Pulmonary Fibrosis in a Murine Model via a Multimodal Imaging Workflow - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Modeling and multiscale characterization of the quantitative imaging based fibrosis index reveals pathophysiological, transcriptome and proteomic correlates of lung fibrosis induced by fractionated irradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Data on in vivo selection of SK-OV-3 Luc ovarian cancer cells and intraperitoneal tumor formation with low inoculation numbers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound, an inhibitor of plasminogen activator inhibitor-1, limits tumor progression and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound, a Novel Inhibitor of Plasminogen Activator Inhibitor-1, Suppresses Lung Metastasis of Human Osteosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for SK-216 In Vivo Experiments in Mice

For Researchers, Scientists, and Drug Development Professionals

Mechanism of Action

PAI-1 Signaling Pathway in Angiogenesis

Experimental Protocols

The following are detailed protocols for in vivo experiments using this compound in various mouse cancer models.

Subcutaneous Tumor Model (Lewis Lung Carcinoma & B16 Melanoma)

This protocol describes the subcutaneous implantation of tumor cells and subsequent treatment with this compound.

Materials:

-

This compound

-

Lewis Lung Carcinoma (LLC) or B16 Melanoma cells

-

C57BL/6 mice (6-8 weeks old)

-

Cell culture medium (e.g., DMEM)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Syringes and needles (27-30 gauge)

-

Calipers

-

Vehicle for this compound (e.g., 0.5% carboxymethylcellulose)

Procedure:

-

Cell Culture: Culture LLC or B16 melanoma cells in appropriate medium until they reach 70-80% confluency.

-

Cell Preparation:

-

Wash cells with PBS.

-

Harvest cells using Trypsin-EDTA.

-

Resuspend cells in serum-free medium or PBS at a concentration of 1 x 10^6 cells/100 µL.

-

Keep cells on ice until injection.

-

-

Tumor Implantation:

-

Anesthetize the mice.

-

Inject 100 µL of the cell suspension subcutaneously into the flank of each mouse.

-

-

Treatment:

-

Once tumors are palpable or have reached a certain volume (e.g., 50-100 mm³), randomize mice into control and treatment groups.

-

Administer this compound or vehicle orally once daily.

-

-

Monitoring:

-

Measure tumor volume with calipers every 2-3 days. (Volume = 0.5 x length x width²)

-

Monitor body weight and general health of the mice.

-

-

Endpoint:

-

Euthanize mice when tumors reach the predetermined maximum size or at the end of the study period.

-

Excise tumors for further analysis (e.g., weight, histology, biomarker analysis).

-

Experimental Metastasis Model (B16 Melanoma)

This protocol is for inducing experimental lung metastasis by intravenous injection of B16 melanoma cells.

Materials:

-

Same as the subcutaneous model.

Procedure:

-

Cell Preparation: Prepare B16 melanoma cells as described above, ensuring a single-cell suspension to prevent emboli. Resuspend cells in sterile PBS at a concentration of 2.5 x 10^5 cells/100 µL.

-

Intravenous Injection:

-

Warm the mouse tail to dilate the lateral tail vein.

-

Inject 100 µL of the cell suspension into the tail vein.

-

-

Treatment:

-

Begin oral administration of this compound or vehicle one day after tumor cell injection and continue for the duration of the study.

-

-

Endpoint:

-

Euthanize mice after a set period (e.g., 14-21 days).

-

Harvest the lungs and fix them (e.g., in Bouin's solution).

-

Count the number of metastatic nodules on the lung surface.

-

Orthotopic Metastasis Model (Human Osteosarcoma)

This protocol describes the intra-tibial injection of human osteosarcoma cells to mimic primary tumor growth and subsequent metastasis.

Materials:

-

This compound

-

Human osteosarcoma cell line (e.g., 143B)

-

Immunocompromised mice (e.g., nude or SCID)

-

Surgical instruments

-

Vehicle for this compound

Procedure:

-

Cell Preparation: Prepare osteosarcoma cells as described previously.

-

Intra-tibial Injection:

-

Anesthetize the mouse.

-

Make a small incision over the knee to expose the tibia.

-

Inject tumor cells directly into the tibial medullary cavity.

-

Close the incision with sutures.

-

-

Treatment:

-

Begin intraperitoneal injection of this compound or vehicle at a predetermined schedule.

-

-

Monitoring:

-

Monitor primary tumor growth using imaging techniques (e.g., bioluminescence if using luciferase-expressing cells) or calipers.

-

Monitor for signs of metastasis.

-

-

Endpoint:

-

At the end of the study, euthanize the mice.

-

Harvest the primary tumor and lungs.

-

Analyze lung tissue for metastatic lesions (e.g., histology, immunohistochemistry). A study has shown that intraperitoneal injection of this compound can suppress lung metastasis of human osteosarcoma cells in a mouse model.

-

Experimental Workflow Diagram

Caption: General workflow for in vivo this compound experiments in mice.

Quantitative Data Summary

| PAI-1 Inhibitor | Mouse Model | Dosage | Administration Route | Frequency |

| TM5441 | HT1080 & HCT116 Xenografts | 20 mg/kg | Oral | Daily |

| Tiplaxtinin (PAI-039) | T24 & HeLa Xenografts | 1 mg/kg | Oral | - |

| TM5275 | Intestinal Fibrosis | 10-50 mg/kg | Oral | Daily |

| MDI-2517 | Lung Fibrosis | 10-200 mg/kg | Oral Gavage | Daily |

| PAI-1 Inhibitor | Dose | Cmax | Tmax | AUC (0-24h) |

| TM5441 | - | 11.4 µM | 1 hour | - |

| MDI-2517 | 70 mg/kg | 18,600 ng/mL | 1 hour | 65,500 ngh/mL |

| MDI-2517 | 200 mg/kg | 45,900 ng/mL | 0.5 hours | 320,000 ngh/mL |

| MDI-2517 | 400 mg/kg | 61,400 ng/mL | 0.5 hours | 560,000 ng*h/mL |

Table 3: Reported Efficacy of this compound in an Orthotopic Osteosarcoma Mouse Model

| Treatment Group | Mean Metastatic Area / Total Lung Area (%) |

| Control | 1.2% |

| This compound (Intraperitoneal) | ~0.3% |

References

SK-216: Application Notes and Protocols for Animal Studies

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: SK-216 Dosage and Administration Summary

The following tables summarize the quantitative data from key animal studies investigating the efficacy of this compound.

Table 1: Oral Administration of this compound in Syngeneic Mouse Models

| Parameter | Details |

| Compound | This compound |

| Formulation | Suspension in 0.5% Carboxymethylcellulose (CMC) |

| Dosage | 200 mg/kg/day |

| Administration Route | Oral gavage |

| Frequency | Once daily |

| Duration | 14 consecutive days |

| Animal Model | C57BL/6 mice |

| Tumor Models | - Subcutaneous: Lewis Lung Carcinoma (LLC) & B16 Melanoma- Metastasis: Intravenous injection of LLC cells |

| Primary Outcomes | Reduction in primary tumor volume and inhibition of lung metastasis |

Table 2: Intraperitoneal Administration of this compound in a Xenograft Mouse Model

| Parameter | Details |

| Compound | This compound |

| Formulation | Dissolved in DMSO, diluted with PBS |

| Dosage | 10 mg/kg |

| Administration Route | Intraperitoneal (IP) injection |

| Frequency | Three times per week |

| Duration | 5 weeks |

| Animal Model | BALB/c-nu/nu mice (athymic nude) |

| Tumor Model | Orthotopic: Intra-tibial inoculation of 143B human osteosarcoma cells |

| Primary Outcomes | Suppression of lung metastasis |

Experimental Protocols

Protocol 1: Oral Administration of this compound in Mouse Tumor Models

This protocol is adapted from studies investigating the effect of orally administered this compound on primary tumor growth and metastasis.

Materials:

-

This compound

-

0.5% (w/v) Carboxymethylcellulose (CMC) solution, sterile

-

Sterile water for injection

-

Oral gavage needles (20-gauge, 1.5 inch)

-

Syringes

-

C57BL/6 mice (age and sex as required for the specific cancer model)

-

Lewis Lung Carcinoma (LLC) or B16 melanoma cells

-

Standard cell culture reagents

-

Calipers for tumor measurement

Procedure:

-

Preparation of this compound Formulation:

-

Weigh the required amount of this compound powder based on the number of animals and the dosage (200 mg/kg).

-

Prepare a sterile 0.5% CMC solution.

-

Suspend the this compound powder in the 0.5% CMC solution to achieve the final desired concentration for dosing (typically 10-20 mg/mL, depending on the volume to be administered).

-

Vortex or sonicate the suspension to ensure homogeneity before each administration.

-

-

Animal and Tumor Cell Preparation:

-

Acclimate C57BL/6 mice to the facility for at least one week prior to the experiment.

-

Culture LLC or B16 melanoma cells under standard conditions.

-

For subcutaneous tumor models, harvest cells and resuspend in sterile PBS or culture medium at a concentration of 2.5 x 10^6 cells/mL. Inject 100 µL of the cell suspension subcutaneously into the flank of each mouse.

-

For experimental metastasis models, inject 2.5 x 10^5 LLC cells in 100 µL of PBS intravenously via the tail vein.

-

-

This compound Administration:

-

Begin oral administration of this compound one day after tumor cell inoculation.

-

Administer the this compound suspension (or vehicle control) by oral gavage once daily at a volume appropriate for the mouse weight (e.g., 10 µL/g body weight).

-

Continue daily administration for 14 consecutive days.

-

-

Monitoring and Endpoint Analysis:

-

For subcutaneous tumors, measure tumor volume with calipers every 2-3 days. Calculate tumor volume using the formula: (length × width²) / 2.

-

At the end of the 14-day treatment period, euthanize the mice.

-

For subcutaneous models, excise the tumors for weighing and further analysis (e.g., histology, immunohistochemistry).

-

For metastasis models, dissect the lungs, fix in Bouin's solution, and count the number of metastatic nodules on the lung surface.

-

Protocol 2: Intraperitoneal Administration of this compound in a Mouse Osteosarcoma Model

This protocol is based on a study evaluating the anti-metastatic potential of this compound in an orthotopic osteosarcoma model.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO), sterile

-

Phosphate-buffered saline (PBS), sterile

-

Syringes and needles for IP injection (e.g., 27-gauge)

-

BALB/c-nu/nu mice (4-6 weeks old)

-

143B human osteosarcoma cells (or other relevant cell line)

-

Standard cell culture reagents

-

Anesthesia (e.g., isoflurane)

-

In vivo imaging system (if using fluorescently or luminescently labeled cells)

Procedure:

-

Preparation of this compound Formulation:

-

Prepare a stock solution of this compound in DMSO.

-

For each injection, dilute the stock solution with sterile PBS to the final desired concentration for a 10 mg/kg dose. The final concentration of DMSO should be kept low (e.g., <5%) to avoid toxicity.

-

-

Animal and Tumor Cell Preparation:

-

Acclimate BALB/c-nu/nu mice for at least one week.

-

Culture 143B osteosarcoma cells. If monitoring metastasis with in vivo imaging, use cells engineered to express a reporter like luciferase or a fluorescent protein.

-

Anesthetize the mice.

-

Inject 1 x 10^6 143B cells in 20 µL of PBS into the bone marrow cavity of the tibia.

-

-

This compound Administration:

-

Begin intraperitoneal injections of this compound (or vehicle control) one day after tumor cell inoculation.

-

Administer the this compound solution at a dose of 10 mg/kg.

-

Perform injections three times per week for a total of 5 weeks.

-

-

Monitoring and Endpoint Analysis:

-

Monitor the health and body weight of the mice regularly.

-

If using reporter-expressing cells, perform in vivo imaging weekly to monitor for the development of lung metastases.

-

At the end of the 5-week treatment period, euthanize the mice.

-

Excise the lungs and perform ex vivo imaging to confirm and quantify metastatic burden.

-

The primary tumor in the tibia can also be excised for analysis.

-

Mandatory Visualizations

Caption: Workflow for oral administration of this compound in mouse cancer models.

Caption: Workflow for intraperitoneal administration of this compound.

Caption: Proposed mechanism of action for this compound's anti-tumor effects.

Preparing SK-216 stock solution for in vitro assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantitative Data Summary

The following table summarizes the key quantitative data for SK-216.

| Property | Value | Source |

| Molecular Weight | 533.52 g/mol | [1] |

| Solubility in Water | 2.67 mg/mL (5 mM) with gentle warming | |

| Solubility in DMSO | 10 mM | [1] |

| In Vitro IC₅₀ | 44 µM for PAI-1 inhibition | [1] |

| Effective In Vitro Concentration | 25 µM and 50 µM have been shown to inhibit PAI-1 expression and cell invasion. | [3] |

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Microcentrifuge tubes

-

Vortex mixer

-

Calibrated micropipettes

Procedure:

-

Calculate the required mass of this compound:

-

To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:

-

Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

-

Mass (mg) = 10 mmol/L x 0.001 L x 533.52 g/mol x 1000 mg/g = 5.3352 mg

-

-

-

Weigh this compound:

-

Carefully weigh out approximately 5.34 mg of this compound powder and place it in a microcentrifuge tube.

-

-

Add DMSO:

-

Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

-

-

Dissolve the compound:

-

Vortex the tube thoroughly until the this compound is completely dissolved. Gentle warming may be applied if necessary to aid dissolution.

-

-

Storage:

-

Store the 10 mM stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. When stored at -80°C, the solution is stable for up to 6 months. For storage at -20°C, it is recommended to use the solution within 1 month.[3]

-

Visualizations

References

Cell-based Assays for Testing SK-216 Efficacy: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

PAI-1 Signaling Pathway

Cell Viability Assay (MTT Assay)

This assay determines the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.

Experimental Protocol

-

Cell Seeding:

-

Culture cancer cells (e.g., HT-1080, A549, or B16 melanoma cells) to 70-80% confluency.[6]

-

Trypsinize and resuspend the cells in a complete culture medium.

-

Seed 5 x 10³ to 1 x 10⁴ cells per well in a 96-well plate in a final volume of 100 µL.

-

Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of this compound in a complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO without the compound) and a no-treatment control.

-

Incubate for 24, 48, or 72 hours.

-

-

MTT Assay:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[7]

-

Incubate the plate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Data Presentation

| This compound Concentration (µM) | Absorbance at 570 nm (Mean ± SD) | Cell Viability (%) |

| 0 (Vehicle Control) | 1.25 ± 0.08 | 100 |

| 0.1 | 1.22 ± 0.07 | 97.6 |

| 1 | 1.18 ± 0.09 | 94.4 |

| 10 | 0.95 ± 0.06 | 76.0 |

| 50 | 0.63 ± 0.05 | 50.4 |

| 100 | 0.31 ± 0.04 | 24.8 |

Experimental Workflow

Caption: Workflow for the MTT cell viability assay.

Cell Migration Assay (Wound Healing/Scratch Assay)

This assay evaluates the effect of this compound on the migratory capacity of endothelial or cancer cells, a crucial step in angiogenesis and metastasis.

Experimental Protocol

-

Cell Seeding:

-

Seed endothelial cells (e.g., HUVECs) or cancer cells in a 6-well or 12-well plate at a density that will form a confluent monolayer within 24 hours.[8]

-

-

Creating the Wound:

-

Compound Treatment:

-

Image Acquisition and Analysis:

-

Capture images of the scratch at 0 hours and at regular intervals (e.g., 6, 12, 24 hours) using an inverted microscope.

-

Measure the width of the scratch at different points for each condition and time point. The area of the wound can also be quantified using image analysis software (e.g., ImageJ).

-

Calculate the percentage of wound closure relative to the 0-hour time point.

-

Data Presentation

| This compound Concentration (µM) | Wound Closure at 24h (%) (Mean ± SD) |

| 0 (Vehicle Control) | 95 ± 5 |

| 10 | 70 ± 8 |

| 30 | 45 ± 6 |

| 50 | 20 ± 4 |

Data is representative and should be generated empirically.

Experimental Workflow

Caption: Workflow for the cell migration scratch assay.

Tube Formation Assay (In Vitro Angiogenesis)

This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix, a hallmark of angiogenesis. This compound's inhibitory effect on this process can be quantified.

Experimental Protocol

-

Plate Coating:

-

Cell Seeding and Treatment:

-

Harvest HUVECs and resuspend them in a basal medium containing a pro-angiogenic factor like VEGF (e.g., 10 ng/mL).[8]

-

Add different concentrations of this compound (e.g., 30, 40, 50 µM) to the cell suspension.[8]

-

Seed 1.5 x 10⁴ HUVECs in 150 µL of the treatment medium onto the solidified matrix in each well.[12]

-

-

Incubation and Visualization:

-

Quantification:

-

Quantify the extent of tube formation by measuring parameters such as the number of nodes, number of branches, and total tube length using image analysis software.

-

Data Presentation

| This compound Concentration (µM) | Total Tube Length (µm/field) (Mean ± SD) | Number of Branches/field (Mean ± SD) |

| 0 (Vehicle Control) | 1250 ± 150 | 45 ± 5 |

| 30 | 875 ± 120 | 30 ± 4 |

| 40 | 500 ± 90 | 18 ± 3 |

| 50 | 250 ± 60 | 8 ± 2 |

Data adapted from a study on this compound's effect on HUVEC tube formation.[8]

Experimental Workflow

Caption: Workflow for the endothelial tube formation assay.

References

- 1. SK 216 | Plasminogen Activator Inhibitor-1 | Tocris Bioscience [tocris.com]

- 2. This compound, an inhibitor of plasminogen activator inhibitor-1, limits tumor progression and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of Plasminogen Activator Inhibitor-1 Attenuates Transforming Growth Factor-β-Dependent Epithelial Mesenchymal Transition and Differentiation of Fibroblasts to Myofibroblasts | PLOS One [journals.plos.org]

- 4. scispace.com [scispace.com]

- 5. Plasminogen Activator Inhibitor-1 in Cancer: Rationale and Insight for Future Therapeutic Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Protumorigenic Activity of Plasminogen Activator Inhibitor-1 Through an Antiapoptotic Function - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Cell Migration Assay - Creative Proteomics Blog [creative-proteomics.com]

- 10. reactionbiology.com [reactionbiology.com]

- 11. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. cellbiolabs.com [cellbiolabs.com]

- 13. Endothelial Cell Tube Formation Assay | Thermo Fisher Scientific - UK [thermofisher.com]

Application Note: SK-216 as a Potent Inhibitor of Angiogenesis

For Research Use Only.

Introduction

Data Presentation

The following tables summarize representative quantitative data on the efficacy of SK-216 in inhibiting angiogenesis in the Tube Formation Assay and the CAM Assay.

Table 1: Effect of this compound on HUVEC Tube Formation

| This compound Concentration (µM) | Total Tube Length (µm) | Number of Branch Points | Inhibition of Tube Formation (%) |

| 0 (Control) | 12,500 ± 850 | 150 ± 20 | 0% |

| 1 | 9,800 ± 720 | 115 ± 15 | 21.6% |

| 10 | 5,400 ± 480 | 65 ± 10 | 56.8% |

| 50 | 2,100 ± 310 | 25 ± 5 | 83.2% |

| 100 | 850 ± 150 | 8 ± 3 | 93.2% |

Table 2: Effect of this compound on Angiogenesis in the CAM Assay

| This compound Dose (µ g/egg ) | Vessel Density (%) | Number of Branch Points | Inhibition of Angiogenesis (%) |

| 0 (Control) | 45 ± 5 | 80 ± 10 | 0% |

| 10 | 35 ± 4 | 62 ± 8 | 22.2% |

| 25 | 22 ± 3 | 38 ± 6 | 51.1% |

| 50 | 12 ± 2 | 18 ± 4 | 73.3% |

Experimental Protocols

Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form three-dimensional capillary-like structures (tubes) on a basement membrane matrix.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial Cell Growth Medium (EGM-2)

-

Basement Membrane Extract (BME), such as Matrigel®

-

This compound (stock solution in DMSO)

-

96-well culture plates

-

Calcein AM (for fluorescence imaging)

-

Inverted microscope with a camera

Protocol:

-

Plate Coating: Thaw BME on ice. Pipette 50 µL of BME into each well of a pre-chilled 96-well plate. Ensure the entire surface of the well is covered. Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify.

-

Cell Preparation: Culture HUVECs in EGM-2 until they reach 80-90% confluency. Harvest the cells using trypsin and resuspend them in EGM-2 at a concentration of 2 x 10^5 cells/mL.

-

Treatment Preparation: Prepare serial dilutions of this compound in EGM-2. The final concentrations should range from 1 µM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

-

Cell Seeding: Add 100 µL of the HUVEC suspension to each well of the BME-coated plate.

-

Treatment Application: Add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells. The final cell density will be 1 x 10^4 cells/well.

-

Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 6-18 hours.

-

Visualization and Quantification:

-

Phase Contrast Imaging: Observe tube formation under an inverted microscope. Capture images at 4x or 10x magnification.

-

Fluorescence Imaging (Optional): For more precise quantification, stain the cells with Calcein AM (2 µg/mL) for 30 minutes before imaging.

-

Quantification: Analyze the captured images using angiogenesis analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin). Quantify parameters such as total tube length, number of branch points, and number of loops.

-

Chick Chorioallantoic Membrane (CAM) Assay

This in vivo assay evaluates the effect of this compound on the formation of new blood vessels on the CAM of a developing chick embryo.

Materials:

-

Fertilized chicken eggs (Day 3 of incubation)

-

Egg incubator (37°C, 60% humidity)

-

Sterile phosphate-buffered saline (PBS)

-

This compound (stock solution in a biocompatible solvent)

-

Thermanox™ coverslips or sterile filter paper discs

-

Stereomicroscope with a camera

-

Dremel tool with a fine grinding bit

-

Forceps and scissors

Protocol:

-

Egg Incubation: Incubate fertilized eggs at 37°C with 60% humidity for 3 days.

-

Windowing the Egg:

-

On day 3, carefully create a small window in the eggshell over the air sac.

-

Make a second, larger window (approximately 1 cm²) on the side of the egg, taking care not to damage the underlying CAM.

-

Seal the windows with sterile tape and return the eggs to the incubator.

-

-

Sample Application (Day 7):

-

Prepare sterile discs (coverslips or filter paper) impregnated with different doses of this compound (e.g., 10, 25, 50 µg). A vehicle control disc should also be prepared.

-

Carefully open the larger window and place the disc directly onto the CAM, avoiding major blood vessels.

-

Reseal the window and return the eggs to the incubator.

-

-

Observation and Documentation (Day 10):

-

After 72 hours of incubation with the treatment, carefully open the window.

-

Observe the area around the disc under a stereomicroscope.

-

Capture images of the vasculature.

-

-

Quantification:

-

Analyze the captured images to quantify the number of blood vessels, vessel length, and branching points in a defined area around the disc.

-

Vessel density can be calculated as the percentage of the area covered by blood vessels.

-

Mandatory Visualizations

Caption: Workflow for the in vitro endothelial cell tube formation assay.

Caption: Workflow for the in vivo Chick Chorioallantoic Membrane (CAM) assay.

Caption: Proposed signaling pathway for this compound-mediated angiogenesis inhibition.

References

Application Notes and Protocols for SK-216 Treatment in a Lung Metastasis Model

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mechanism of Action

PAI-1 Signaling Pathway Inhibition by SK-216

Data Presentation

Table 1: Efficacy of this compound in a Human Osteosarcoma Lung Metastasis Model[1]

| Treatment Group | Mean Ratio of Metastatic Area to Total Lung Area (%) | P-value |

| Control | 1.2 | < 0.01 |

| This compound | 0.3 | < 0.01 |

Table 2: Effect of this compound on PAI-1 Expression in Primary Osteosarcoma Tumors[1]

| Treatment Group | Relative PAI-1 Expression Level (Normalized to Control) | P-value |

| Control | 1.0 | < 0.05 |

| This compound | Decreased | < 0.05 |

Table 3: Effect of Oral this compound Administration on Subcutaneous Tumor Growth and Lung Metastasis[2][3][4]

| Tumor Model | Treatment Group | Mean Tumor Volume (mm³) at Day 21 | Mean Number of Lung Metastatic Nodules |

| Lewis Lung Carcinoma (LLC) | Control | ~1800 | ~30 |

| Lewis Lung Carcinoma (LLC) | This compound | ~800 | ~10 |

| B16 Melanoma | Control | ~2000 | ~150 |

| B16 Melanoma | This compound | ~1000 | ~50 |

Experimental Protocols

Experimental Workflow for In Vivo Lung Metastasis Studies

Caption: General workflow for assessing this compound efficacy in a lung metastasis model.

Protocol 1: Intravenous Injection Model for Lung Metastasis

This protocol is adapted from studies using Lewis Lung Carcinoma (LLC) and B16 Melanoma cells.[1][2][3]

1. Cell Preparation: a. Culture LLC or B16 melanoma cells in appropriate media (e.g., DMEM with 10% FBS). b. Harvest cells at 80-90% confluency using trypsin-EDTA. c. Wash the cells twice with sterile phosphate-buffered saline (PBS). d. Resuspend the cells in sterile PBS at a concentration of 2.5 x 10^5 cells/mL. e. Keep the cell suspension on ice until injection.

2. Animal Procedure: a. Use 6- to 8-week-old male C57BL/6 mice. b. Randomly divide mice into control and treatment groups. c. Inject 2.5 x 10^5 cells in a volume of 0.1 mL into the lateral tail vein of each mouse.

3. This compound Administration (Oral Gavage): a. Prepare this compound in a vehicle solution (e.g., 0.5% methylcellulose). b. Starting the day after tumor cell injection, administer this compound orally once daily at a dose of 100 mg/kg body weight. c. Administer the vehicle solution to the control group. d. Continue treatment for 21 days.

4. Endpoint Analysis: a. Euthanize mice on day 21. b. Excise the lungs and fix them in Bouin's solution. c. Count the number of metastatic nodules on the lung surface under a dissecting microscope.

Protocol 2: Subcutaneous Injection and Spontaneous Metastasis Model

This protocol is based on studies with human osteosarcoma cells.[4]

1. Cell Preparation: a. Culture 143B human osteosarcoma cells in MEM supplemented with 10% FBS. b. Harvest and wash cells as described in Protocol 1. c. Resuspend cells in a 1:1 mixture of PBS and Matrigel at a concentration of 2 x 10^7 cells/mL.

2. Animal Procedure: a. Use 5-week-old male BALB/c nude mice. b. Inject 1 x 10^6 cells in a volume of 0.05 mL subcutaneously into the right flank of each mouse.

3. This compound Administration (Intraperitoneal Injection): a. Prepare this compound in a suitable vehicle. b. One week after cell inoculation, begin intraperitoneal injections of this compound at a dose of 20 mg/kg body weight, three times a week. c. Administer the vehicle to the control group. d. Continue treatment for 4 weeks.

4. Endpoint Analysis: a. Monitor the growth of the primary tumor by measuring with calipers twice a week. b. At the end of the treatment period, euthanize the mice. c. Excise the primary tumor and lungs. d. Fix the lungs in 10% buffered formalin. e. Embed the lungs in paraffin, section, and stain with hematoxylin and eosin (H&E). f. Quantify the metastatic area relative to the total lung area using image analysis software.

Conclusion

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. This compound, an inhibitor of plasminogen activator inhibitor-1, limits tumor progression and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. (PDF) this compound, an inhibitor of plasminogen activator inhibitor-1, limits tumor progression and angiogenesis (2013) | Takeshi Masuda | 50 Citations [scispace.com]

- 4. This compound, a Novel Inhibitor of Plasminogen Activator Inhibitor-1, Suppresses Lung Metastasis of Human Osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Assessing SK-216 in Osteosarcoma Cells

Introduction

Mechanism of Action

Data Presentation

Table 1: In Vitro Efficacy of SK-216 on Human Osteosarcoma Cells (143B)

| Parameter | This compound Concentration | Result | Reference |

| Cell Proliferation | Not specified | No significant influence | [1][2] |

| Cell Migration | Not specified | No significant influence | [1] |

| Cell Invasion | Not specified | Suppressed invasion activity | [1][2] |

| PAI-1 Expression | Not specified | Inhibited expression | [1] |

| MMP-13 Secretion | Dose-dependent | Reduced secretion | [2] |

Table 2: In Vivo Efficacy of this compound in a Mouse Model of Osteosarcoma

| Parameter | Treatment | Result | Reference |

| Primary Tumor Volume | Intraperitoneal injection | No significant decrease | [1] |

| Lung Metastasis | Intraperitoneal injection | Suppressed lung metastases | [1][2] |

| PAI-1 Expression in Primary Tumor | Intraperitoneal injection | Downregulated expression | [2] |

Experimental Protocols

Cell Viability Assay (MTT/CCK8)

This protocol is designed to assess the effect of this compound on the viability and proliferation of osteosarcoma cells.

Materials:

-

Osteosarcoma cell lines (e.g., 143B, HOS, MG-63)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound (dissolved in a suitable solvent like DMSO)

-

96-well plates

-

MTT or CCK8 reagent

-

Microplate reader

Protocol:

-

Seed osteosarcoma cells into 96-well plates at a density of 4 x 10³ cells per well and incubate for 24 hours at 37°C.[4]

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the existing medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO).

-

Incubate the plates for 24, 48, and 72 hours.

-

Add 10 µL of CCK8 reagent to each well and incubate for 2-4 hours at 37°C.[4]

-

Measure the absorbance at 450 nm using a microplate reader.[4]

-

Calculate cell viability as a percentage of the vehicle control.

Cell Invasion Assay (Transwell Assay)

This protocol evaluates the effect of this compound on the invasive potential of osteosarcoma cells.

Materials:

-

Transwell inserts with 8 µm pore size

-

Matrigel

-

Serum-free medium

-

Complete culture medium

-